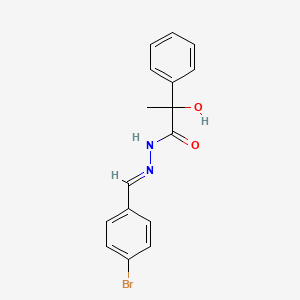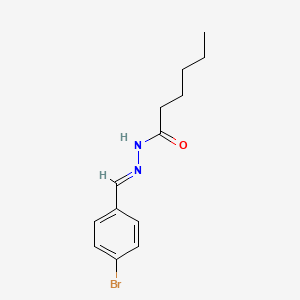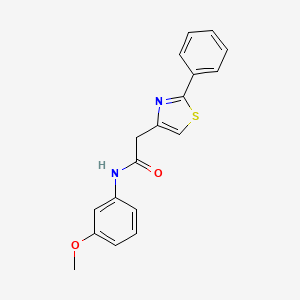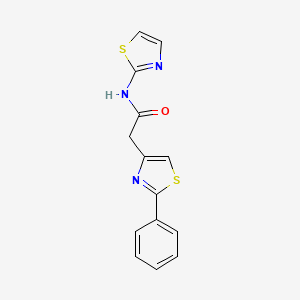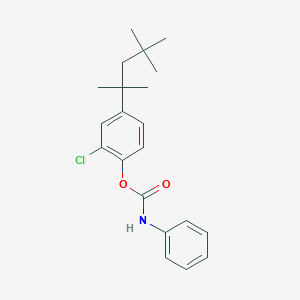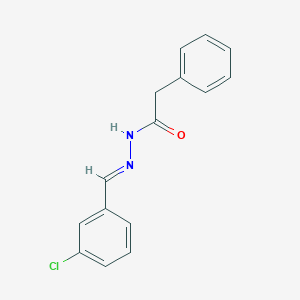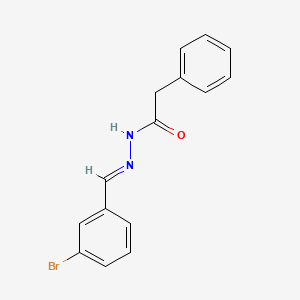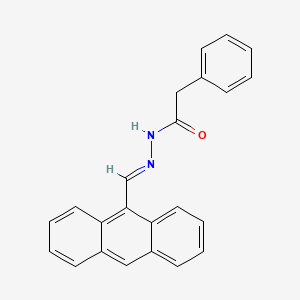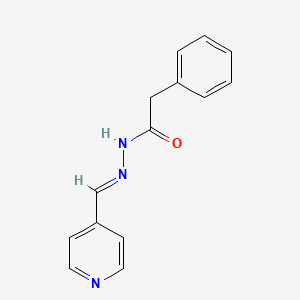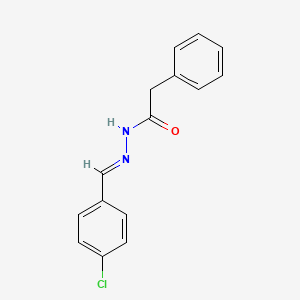
N'-(4-chlorobenzylidene)-2-phenylacetohydrazide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with different aldehydes . For instance, the synthesis of 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one involves using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction . For instance, 4-methyl N-(4-chlorobenzylidene)aniline (4CBT) crystal, which belongs to the monoclinic crystal system with space group of P21/c, was studied by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds have been investigated using density functional theory . For example, the regio- and stereoselectivities of the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the optical nature, thermal stability, and third-order nonlinear optical properties of 4-methyl N-(4-chlorobenzylidene) aniline crystal were studied .Aplicaciones Científicas De Investigación
Antidiabetic Potential
N'-(4-chlorobenzylidene)-2-phenylacetohydrazide has been studied for its potential in treating diabetes. A study synthesized a novel crystal structure of this compound and evaluated its in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies indicated that it could be a potent α-glucosidase inhibitor (Karrouchi et al., 2021).
Anticancer Activity
Research has also focused on the anticancer properties of this compound derivatives. For instance, derivatives of this compound were synthesized and showed significant anticancer activity against A549 and C6 tumor cell lines. This study suggests the potential of these compounds in cancer treatment (Kaplancıklı et al., 2014).
Anti-Inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. A study discovered novel derivatives that inhibited TNF-α production, indicating potential as anti-inflammatory agents. The most active derivatives showed in vivo anti-hyperalgesic profiles, comparable to standard drugs, suggesting their use as anti-inflammatory treatments (Lacerda et al., 2012).
Synthesis and Characterization
The synthesis and characterization of this compound have been crucial for understanding its potential applications. Studies have detailed the synthesis process and characterization, laying the foundation for further research into its applications (Rathore & Jadon, 2014).
Corrosion Protection
Interestingly, derivatives of this compound have been studied for their role in corrosion protection. One study focused on the electrochemical and computational approach to understand how these compounds protect mild steel in acidic conditions, revealing potential industrial applications (Paul, Yadav, & Obot, 2020).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications in various fields . For instance, the development of new organic materials with sufficient optical limiting properties plays an essential role in the nonlinear optics field .
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-8-6-13(7-9-14)11-17-18-15(19)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNSARBPIGJTJW-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3841234.png)
![2-hydroxy-2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B3841235.png)
